![molecular formula C10H11BrN4O B8169799 5-Bromo-N-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8169799.png)
5-Bromo-N-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring and an isopropyl group attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide typically involves the bromination of a pyrazolo[3,4-b]pyridine precursor. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . The resulting intermediate is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify the functional groups attached to the pyrazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in an organic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-N-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for developing new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for synthesizing novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe for studying biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-Bromo-N-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine and isopropyl groups, making it less specific in its interactions.
5-Chloro-N-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
N-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Lacks the halogen atom, resulting in different chemical and biological properties.
Uniqueness
5-Bromo-N-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the isopropyl group, which confer specific reactivity and binding characteristics. These features make it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-N-propan-2-yl-2H-pyrazolo[3,4-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-5(2)13-10(16)8-7-3-6(11)4-12-9(7)15-14-8/h3-5H,1-2H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYCFUYTINSBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C2C=C(C=NC2=NN1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


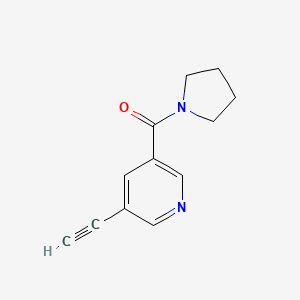

![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169749.png)
![Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169751.png)
![Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169765.png)
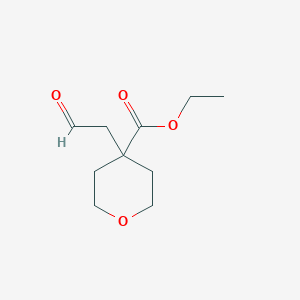
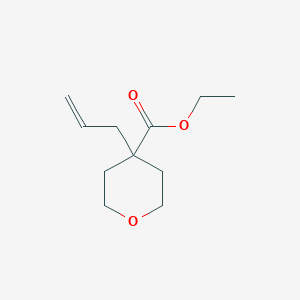
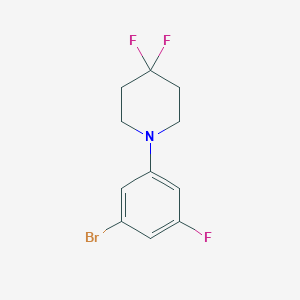
![5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8169788.png)
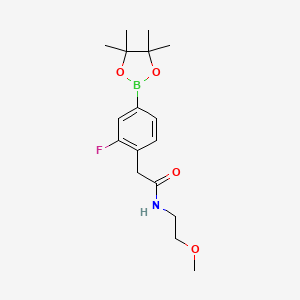
![5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8169795.png)
![5-Bromo-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8169813.png)
